Nafamostat mesylate
Overview
Description
Nafamostat Mesylate is a synthetic serine protease inhibitor known for its anticoagulant properties. It is primarily used in the treatment of pancreatitis and as an anticoagulant during hemodialysis . This compound has also shown potential antiviral and anti-cancer properties .
Mechanism of Action
Target of Action
Nafamostat mesylate is a synthetic serine protease inhibitor . Its primary targets include various enzyme systems such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, pancreatic proteases, and activation of protease-activated receptors (PARs) . These targets play crucial roles in blood coagulation, inflammation, and other physiological processes.
Mode of Action
This compound acts as a fast-acting proteolytic inhibitor . It prevents the proteolysis of fibrinogen into fibrin by competitively inhibiting several serine proteases including thrombin . The compound works as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the enzymatic activity of serine proteases, neuroinflammatory signaling cascades, and the endoplasmic reticulum stress responses . It also downregulates excitotoxic transient receptor membrane channel subfamily 7 cationic currents and modulates the activity of intracellular signal transduction pathways .
Pharmacokinetics
Following intravenous injection (2 mg/kg), nafamostat in the plasma shows a multiexponential decline with an average elimination half-life (t 1/2) of 1.39 h . After oral administration of nafamostat solutions (20 mg/kg), nafamostat is rapidly absorbed, and the average oral bioavailability is 0.95% and 1.59%, respectively .
Result of Action
This compound has been shown to have anti-inflammatory effects in vitro . It inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts . It is also shown to act as an antioxidant in TNF-α-induced ROS production . Furthermore, it has been found to have promising effects in inhibiting cancer progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to inhibit the activity of the transmembrane protease, serine 2 enzyme that affects the penetration of the COVID-19 virus, thereby preventing the binding of the angiotensin-converting enzyme 2 receptor in vivo and the spike protein of the COVID-19 virus . This suggests that the compound’s action can be influenced by the presence of certain viruses in the environment.
Biochemical Analysis
Biochemical Properties
Nafamostat mesylate inhibits various enzyme systems, such as coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein–kinin system, the complement system, and pancreatic proteases . It also inhibits the activation of protease-activated receptors (PARs) . The mechanism of action of this compound is as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition .
Cellular Effects
This compound has been shown to inhibit the human protein TMPRSS2, a SARS-CoV-2 spike protein activator . It also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin (IL)-6 and IL-8 levels in cultured human trophoblasts . It has an anti-inflammatory effect in vitro .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting several serine proteases including thrombin . It acts as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form . This results in the apparent observed inhibition of the target protein .
Temporal Effects in Laboratory Settings
This compound is characterized by its short half-life . In a study conducted on critically ill patients undergoing continuous kidney replacement therapy, it was observed that there was no dose-response relationship between the dose of this compound and the filter life during the therapy .
Dosage Effects in Animal Models
In a study conducted on Syrian Golden hamsters, it was found that intranasal dosing of this compound at 5 mg/kg twice daily was able to prevent the airborne transmission of SARS-CoV-2 from infected to uninfected hamsters .
Metabolic Pathways
This compound is mainly hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in human liver cytosol . The main metabolites are p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (AN), which are inactive protease inhibitors .
Transport and Distribution
It is known that this compound is mainly hydrolyzed in the human liver cytosol .
Preparation Methods
Nafamostat Mesylate can be synthesized through various methods. One common method involves the reaction of 4-guanidinobenzoic acid with 6-amidino-2-naphthol . Another method involves synthesizing Nafamostat from 4-guanidinobenzoyl chloride and 6-amidino-2-naphthol . Industrial production methods often focus on optimizing reaction conditions to achieve high yield and purity while minimizing hazardous reagents and conditions .
Chemical Reactions Analysis
Nafamostat Mesylate undergoes several types of chemical reactions, including hydrolysis and inhibition of serine proteases. It is hydrolyzed by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in the liver, producing p-guanidinobenzoic acid and 6-amidino-2-naphthol as major metabolites . Common reagents used in these reactions include methanesulfonic acid for salification .
Scientific Research Applications
Nafamostat Mesylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Nafamostat Mesylate is often compared with other serine protease inhibitors such as Camostat and Gabexate. While all three compounds inhibit serine proteases, this compound is unique in its fast-acting properties and broad-spectrum inhibition . Similar compounds include:
Camostat: Used for the treatment of reflux esophagitis and chronic pancreatitis.
Gabexate: Used as an anticoagulant and for the treatment of acute pancreatitis.
This compound stands out due to its rapid action and effectiveness in a variety of clinical settings .
Properties
CAS No. |
82956-11-4 |
---|---|
Molecular Formula |
C20H21N5O5S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4) |
InChI Key |
ZESSXQLDESEKGC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
Isomeric SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
Appearance |
Assay:≥98%A crystalline solid |
Pictograms |
Health Hazard |
Synonyms |
6'-amidino-2-naphthyl 4-guanidinobenzoate FUT 175 FUT-175 nafamostat nafamostat dihydrochloride nafamostat mesilate nafamostat mesylate nafamstat mesilate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nafamostat mesylate is a synthetic serine protease inhibitor. [, , , , , ] It exerts its effects by binding to and inhibiting various serine proteases, including transmembrane serine protease 2 (TMPRSS2). [, , ] This inhibition can interfere with viral entry into host cells, particularly in the case of coronaviruses like SARS-CoV-2, where TMPRSS2 plays a role in priming the spike protein. [, , ]
ANone: this compound's inhibition of serine proteases can have several downstream effects:
- Antiviral activity: By inhibiting TMPRSS2, this compound can hinder the entry of SARS-CoV-2 into host cells, potentially reducing viral replication. [, , ]
- Anticoagulant effects: this compound can inhibit coagulation factors, including thrombin, leading to anticoagulant effects. [] This property makes it useful in treating conditions like disseminated intravascular coagulation (DIC). []
- Anti-inflammatory effects: this compound may also modulate inflammatory responses, potentially by influencing cytokine production and inflammatory signaling pathways. [, ]
A: The molecular formula of this compound is C19H21N7O2 • 2(CH4O3S). It has a molecular weight of 540.6 g/mol. []
A: this compound functions primarily as an inhibitor rather than a catalyst. It does not directly catalyze reactions but instead blocks the activity of target enzymes. [, , , , , ]
A: Yes, molecular docking studies have investigated the interactions between this compound and TMPRSS2. [] These studies provide insights into the binding mode and affinity of this compound to its target. []
ANone: The provided research primarily focuses on this compound itself, and detailed SAR studies exploring modifications to its structure are not included.
A: this compound is known to be unstable in aqueous solutions. [, ] Formulations often employ strategies like lyophilization and the inclusion of stabilizers. Citric acid, organic buffer systems, and lecithin have been explored for their stabilizing properties. [, ] For instance, co-spray drying with lecithin and mannitol has been investigated for creating inhalable microparticles with enhanced stability. []
ANone: The research focuses primarily on clinical and pharmacological aspects. It does not delve into specific SHE regulations.
A: One study indicated that the bioavailability of this compound in tablet form was approximately 25% higher than that of an oral solution. []
A: Researchers have used various cell lines, including Calu-3 (human lung epithelium-derived) and VeroE6/TMPRSS2 cells, to investigate the antiviral activity of this compound against SARS-CoV-2. [, ]
ANone: Yes, this compound has shown efficacy in preclinical animal models:
- Acute pancreatitis: Studies in dogs with acute pancreatitis demonstrated that continuous arterial infusion of this compound through the superior mesenteric artery improved survival rates, though it did not significantly prevent bacterial translocation. []
- Spinal cord injury: In a rat model of spinal cord injury, this compound administration led to improvements in functional recovery and a reduction in immune cell infiltration. []
ANone: The provided research does not provide specific information regarding the development of resistance to this compound.
ANone: While the primary focus of the provided research is on the scientific aspects of this compound, some adverse events are mentioned:
- Hyperkalemia: this compound can lead to hyperkalemia, likely due to its inhibition of amiloride-sensitive sodium channels (ENaC) in the kidneys. [, , , ] This effect necessitates close monitoring of potassium levels, especially in patients with COVID-19 who may already be susceptible to potassium disturbances. []
- Anaphylaxis: Anaphylactic reactions to this compound, while rare, have been reported in patients undergoing hemodialysis. [, ]
- Phlebitis: The administration of this compound, particularly for extended periods, has been associated with an increased risk of phlebitis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.